An In-depth Technical Guide to 4-Bromobutyryl Chloride: Properties, Structure, and Applications
An In-depth Technical Guide to 4-Bromobutyryl Chloride: Properties, Structure, and Applications
Abstract: 4-Bromobutyryl chloride (CAS No: 927-58-2) is a highly versatile bifunctional reagent widely employed in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] Its dual reactivity, stemming from the presence of both a reactive acyl chloride and an alkyl bromide functional group, makes it an invaluable building block for the construction of complex molecules.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, structure, reactivity, and key applications of 4-bromobutyryl chloride, with a focus on its utility for researchers, chemists, and professionals in drug development.
Chemical Structure and Identifiers
4-Bromobutyryl chloride, systematically named 4-bromobutanoyl chloride, is a four-carbon acyl chloride with a bromine atom at the terminal (C4) position.[3][4] The molecule's reactivity is centered on two key sites: the electrophilic carbonyl carbon of the acyl chloride group and the carbon atom bonded to the bromine, which is susceptible to nucleophilic substitution.
The structural and identifying information for 4-bromobutyryl chloride is summarized below.
| Identifier | Value |
| IUPAC Name | 4-bromobutanoyl chloride[3] |
| CAS Number | 927-58-2[5][6] |
| Molecular Formula | C₄H₆BrClO[5] |
| Linear Formula | BrCH₂CH₂CH₂COCl[6][7] |
| SMILES | C(CC(=O)Cl)CBr[5] |
| InChI Key | LRTRXDSAJLSRTG-UHFFFAOYSA-N[6][7] |
graph "4_Bromobutyryl_Chloride_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.8,-0.8!"]; Cl1 [label="Cl", pos="-0.8,-0.8!"]; C2 [label="C", pos="0.5,1.3!"]; C3 [label="C", pos="1.8,1.8!"]; C4 [label="C", pos="2.3,3.1!"]; Br1 [label="Br", pos="3.6,3.6!"]; H1 [label="H", pos="1.0,1.8!"]; H2 [label="H", pos="-0.3,1.8!"]; H3 [label="H", pos="1.3,2.6!"]; H4 [label="H", pos="2.6,1.3!"]; H5 [label="H", pos="1.8,3.9!"]; H6 [label="H", pos="3.1,3.6!"];
// Bonds C1 -- O1 [style=double, len=1.0]; C1 -- Cl1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- Br1; C2 -- H1; C2 -- H2; C3 -- H3; C3 -- H4; C4 -- H5; C4 -- H6; }
Caption: 2D structure of 4-Bromobutyryl chloride.
Physicochemical Properties
4-Bromobutyryl chloride is a clear, colorless to slightly yellow liquid with a pungent odor.[1][5][8] It is sensitive to moisture and hydrolyzes to form 4-bromobutyric acid and hydrochloric acid.[1][9] It is immiscible with water but miscible with a range of organic solvents.[5][10]
Table of Physicochemical Data:
| Property | Value |
| Molecular Weight | 185.45 g/mol [6][7][11] |
| Density | 1.602 g/mL at 25 °C[6][7] |
| Boiling Point | 101 °C at 37 mmHg[6][7][10][12] |
| 192.7 °C at 760 mmHg[5] | |
| Melting Point | No data available[8] |
| Flash Point | 91 °C (195.8 °F) - closed cup[5][6][8] |
| Refractive Index | n20/D 1.492[6][10] |
| Vapor Pressure | 0.483 mmHg at 25°C[5] |
| Water Solubility | Immiscible[5][10] |
Reactivity and Chemical Reactions
The synthetic utility of 4-bromobutyryl chloride lies in its bifunctional nature. The two functional groups can react selectively, allowing for its use as a versatile linker and intermediate.[1][2]
Nucleophilic Acyl Substitution
The acyl chloride is the more reactive of the two functional groups. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[9] This reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group.[13] This makes it an excellent acylating agent.[4]
-
Reaction with Alcohols: Forms 4-bromobutyrate esters.
-
Reaction with Amines: Forms N-substituted 4-bromobutyramides.[9]
-
Hydrolysis: Reacts with water to yield 4-bromobutyric acid and corrosive hydrochloric acid fumes.[9]
Caption: General mechanism for nucleophilic acyl substitution.
Nucleophilic Substitution at the Alkyl Bromide
The C-Br bond allows for subsequent nucleophilic substitution reactions, typically after the acyl chloride has been derivatized. This enables the introduction of a wide array of functional groups at the other end of the four-carbon chain.
Applications in Research and Drug Development
4-Bromobutyryl chloride is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[5][9][10]
-
Pharmaceutical Synthesis: It serves as a fundamental building block for various drug molecules.[1] For instance, it has been utilized in the synthesis of 3,4,5-trisubstituted-1,2,4-triazole derivatives, which have shown potential as alpha-glucosidase inhibitors for managing diabetes.[7]
-
Precursor for Natural Products: It is a known precursor for the synthesis of carolic acid, a naturally occurring secondary metabolite.[5][9][10]
-
Organic Synthesis: Its role as a bifunctional linker is crucial in constructing more complex molecular architectures.[1][9]
Experimental Protocols
Proper handling and execution of reactions involving 4-bromobutyryl chloride are critical due to its reactivity and hazardous nature. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Synthesis of 4-Bromobutyryl Chloride from γ-Butyrolactone
A solvent-free, one-pot synthesis method provides an efficient route to 4-bromobutyryl chloride.[5] The process involves the ring-opening of γ-butyrolactone with hydrogen bromide to form 4-bromobutyric acid, which is then converted to the acyl chloride using thionyl chloride.[5]
Caption: Workflow for the synthesis of 4-bromobutyryl chloride.
Methodology: This protocol is adapted from patent literature and should be performed with appropriate safety precautions by trained personnel.[5]
-
Step 1: Formation of 4-Bromobutyric Acid
-
Charge a sealable reaction vessel with γ-butyrolactone (e.g., 50.0 g).
-
Introduce dry hydrogen bromide gas (e.g., 65.0 g) into the vessel at a controlled temperature (e.g., 40°C).
-
Seal the vessel and heat to 50°C, maintaining the reaction for 3 hours with stirring.
-
Cool the vessel to room temperature, open the seal, and remove any excess HBr gas under vacuum to yield crude 4-bromobutyric acid.
-
-
Step 2: Conversion to 4-Bromobutyryl Chloride
-
Fit the reaction vessel containing the crude 4-bromobutyric acid with a reflux condenser.
-
At 50°C, add thionyl chloride (SOCl₂) in batches, ensuring the reaction proceeds smoothly.
-
After the addition is complete, raise the temperature to 80°C and stir for approximately 3 hours.
-
Distill the excess, unreacted SOCl₂ from the reaction mixture under normal atmospheric pressure.
-
Reconfigure the apparatus for vacuum distillation. Collect the fraction at 101°C (at 37 mmHg) to obtain pure 4-bromobutyryl chloride.
-
Safety and Handling
4-Bromobutyryl chloride is a corrosive and hazardous chemical that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage (H314).[11] May cause respiratory irritation (H335).[11] Reacts violently with water, releasing corrosive gases.[9]
-
Precautions: Handle only in a well-ventilated area or fume hood.[8] Wear protective gloves, clothing, and eye/face protection.[10] Keep away from moisture, heat, and incompatible materials such as strong oxidizing agents, acids, and bases.[8]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[5][8] The recommended storage temperature is 2-8°C.[5]
Conclusion
4-Bromobutyryl chloride is a powerful and versatile reagent in modern organic synthesis. Its bifunctional nature allows for sequential, controlled reactions, making it an essential building block for constructing complex molecules in pharmaceutical and materials science research. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective use in the laboratory.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. CN102010320A - Solvent-free-pot synthesis method for 4-bromobutyl chloride and 5-bromovaleryl chloride - Google Patents [patents.google.com]
- 5. CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 6. CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 7. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 8. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
